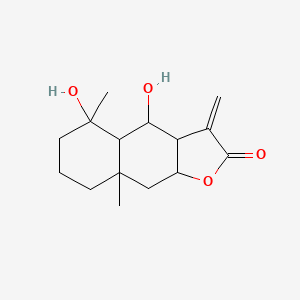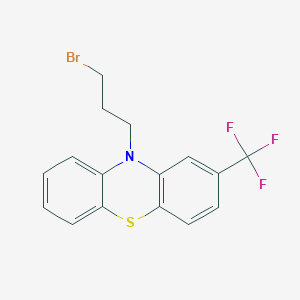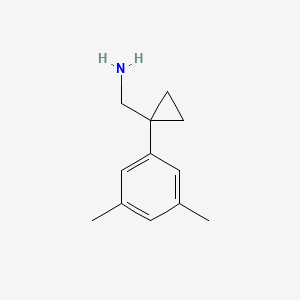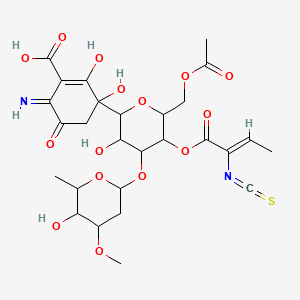![molecular formula C12H6N2O4S2 B12302791 Dimethyl 3,4-dicyanothieno[2,3-b]thiophene-2,5-dicarboxylate](/img/structure/B12302791.png)
Dimethyl 3,4-dicyanothieno[2,3-b]thiophene-2,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3,4-Dicianotieno[2,3-b]tiofeno-2,5-dicarboxilato de dimetilo es un compuesto heterocíclico que pertenece a la familia del tienotiofeno. Este compuesto se caracteriza por su estructura única, que incluye dos anillos de tiofeno fusionados junto con grupos funcionales adicionales, como ciano y éster.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 3,4-Dicianotieno[2,3-b]tiofeno-2,5-dicarboxilato de dimetilo típicamente implica reacciones de varios pasos que comienzan a partir de precursores fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo de tienotiofeno: El paso inicial implica la formación del núcleo de tienotiofeno a través de reacciones de ciclización. Esto se puede lograr haciendo reaccionar derivados de tiofeno con reactivos adecuados en condiciones controladas.
Introducción de grupos ciano: Los grupos ciano se introducen a través de reacciones de sustitución nucleofílica. Este paso a menudo requiere el uso de agentes cianurantes, como cianuro de sodio o cianuro de potasio.
Esterificación: El paso final implica la esterificación de los grupos carboxilo para formar el éster de dimetilo. Esto se puede lograr haciendo reaccionar el compuesto intermedio con metanol en presencia de un catalizador ácido.
Métodos de producción industrial
La producción industrial del 3,4-Dicianotieno[2,3-b]tiofeno-2,5-dicarboxilato de dimetilo sigue rutas sintéticas similares, pero a mayor escala. El proceso implica optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza. Los reactores de flujo continuo y las plataformas de síntesis automatizadas a menudo se emplean para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
El 3,4-Dicianotieno[2,3-b]tiofeno-2,5-dicarboxilato de dimetilo experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio para formar los correspondientes sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio para producir derivados reducidos.
Sustitución: Las reacciones de sustitución nucleofílica y electrofílica pueden ocurrir en los grupos ciano y éster, lo que lleva a la formación de varios derivados sustituidos.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio; normalmente se lleva a cabo en solventes acuosos u orgánicos a temperaturas elevadas.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio; las reacciones generalmente se realizan en solventes anhidros bajo atmósfera inerte.
Sustitución: Cianuro de sodio, cianuro de potasio; las reacciones se llevan a cabo en solventes polares como la dimetilformamida (DMF) o el dimetilsulfóxido (DMSO).
Principales productos formados
Oxidación: Sulfóxidos, sulfonas
Reducción: Derivados reducidos con grupos funcionales alterados
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo o electrófilo utilizado
Aplicaciones Científicas De Investigación
El 3,4-Dicianotieno[2,3-b]tiofeno-2,5-dicarboxilato de dimetilo tiene una amplia gama de aplicaciones en la investigación científica:
Electrónica orgánica: El compuesto se utiliza en el desarrollo de semiconductores orgánicos, diodos emisores de luz (LED) y células fotovoltaicas orgánicas debido a sus excelentes propiedades electrónicas.
Farmacéuticos: Sirve como bloque de construcción para la síntesis de moléculas biológicamente activas con aplicaciones terapéuticas potenciales, que incluyen agentes antivirales y anticancerígenos.
Ciencia de los materiales: El compuesto se utiliza en el diseño de materiales avanzados con propiedades ópticas y electrónicas únicas, como polímeros conductores y nanomateriales.
Sensores químicos: Su sensibilidad a varios entornos químicos lo hace adecuado para su uso en sensores químicos y biosensores.
Mecanismo De Acción
El mecanismo de acción del 3,4-Dicianotieno[2,3-b]tiofeno-2,5-dicarboxilato de dimetilo se basa principalmente en su capacidad de interactuar con objetivos moleculares a través de sus grupos funcionales. Los grupos ciano y éster pueden participar en enlaces de hidrógeno, interacciones π-π y otras interacciones no covalentes con moléculas biológicas. Estas interacciones pueden modular la actividad de enzimas, receptores y otras proteínas, lo que lleva a varios efectos biológicos. Las propiedades electrónicas del compuesto también juegan un papel crucial en su función como semiconductor orgánico, facilitando el transporte de carga y los procesos de transferencia de energía.
Comparación Con Compuestos Similares
Compuestos similares
Tieno[3,2-b]tiofeno: Un compuesto estrechamente relacionado con propiedades electrónicas similares pero que carece de los grupos ciano y éster.
Ditieno[3,2-b2’,3’-d]tiofeno (DTT): Otro compuesto relacionado con tres anillos de tiofeno fusionados, conocido por su alta movilidad de carga y su extensa conjugación π.
Tienoacenos: Compuestos con más de tres unidades de tiofeno anuladas, que ofrecen diversas aplicaciones en la electrónica orgánica.
Unicidad
El 3,4-Dicianotieno[2,3-b]tiofeno-2,5-dicarboxilato de dimetilo destaca por la presencia de grupos ciano y éster, que mejoran su reactividad y versatilidad. Estos grupos funcionales permiten una amplia gama de modificaciones químicas y aplicaciones, lo que lo convierte en un compuesto valioso en varios campos de investigación e industria.
Propiedades
Fórmula molecular |
C12H6N2O4S2 |
|---|---|
Peso molecular |
306.3 g/mol |
Nombre IUPAC |
dimethyl 3,4-dicyanothieno[2,3-b]thiophene-2,5-dicarboxylate |
InChI |
InChI=1S/C12H6N2O4S2/c1-17-10(15)8-5(3-13)7-6(4-14)9(11(16)18-2)20-12(7)19-8/h1-2H3 |
Clave InChI |
FIVSKNVWGPYPHK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C2=C(S1)SC(=C2C#N)C(=O)OC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3aS,6R,7aS)-3a-Methyl-2-((perfluorophenyl)thio)-6-(prop-1-en-2-yl)hexahydrobenzo[d][1,3,2]oxathiaphosphole 2-sulfide](/img/structure/B12302708.png)


![6-(4,5-dihydro-1H-imidazol-2-yl)-2-[4-[4-(2,5-dihydro-1H-imidazol-2-yl)phenoxy]phenyl]-1H-benzimidazole](/img/structure/B12302730.png)
![sodium (2S)-2-[(2R)-2-[(R)-[(2S)-1-[(3R,4S,5S)-4-[(2S)-N,3-dimethyl-2-[(2S)-3-methyl-2-(methylamino)butanamido]butanamido]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl](methoxy)methyl]propanamido]-3-phenylpropanoate](/img/structure/B12302737.png)
![(1R,2S,5S)-3-(Tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12302743.png)
![8-Hydroxy-5-[2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-3,4-dihydro-1h-quinolin-2-one](/img/structure/B12302754.png)

![[(1S,2R,5S,7S,8R,11S,14S)-11-hydroxy-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-9,16(24),17,19,21-pentaen-8-yl] acetate](/img/structure/B12302764.png)
![4-[10-(3-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B12302768.png)
![(5,8a-Dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,9,9a-hexahydroazuleno[6,5-b]furan-9-yl) 2-methylprop-2-enoate](/img/structure/B12302773.png)



